

Comparative Stability Guide: Benzisothiazole Ether Derivatives vs. Isosteres

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Compound of Interest

Compound Name: 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole

CAS No.: 19767-25-0

Cat. No.: B009517

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Executive Summary

In medicinal chemistry, the 1,2-benzisothiazole scaffold is a privileged structure, serving as a bioisostere for the indole or benzisoxazole rings in antipsychotics (e.g., Lurasidone, Ziprasidone) and antimicrobials. However, the introduction of an ether linkage at the C3 position (3-alkoxy-1,2-benzisothiazole) introduces specific stability challenges distinct from its C3-alkyl or N-alkyl counterparts.

This guide provides a technical analysis of the stability profile of benzisothiazole ethers compared to their closest isostere, benzisoxazole ethers. Our analysis reveals a critical trade-off: Benzisothiazole ethers exhibit superior hydrolytic stability due to the lower electronegativity of sulfur, but possess a distinct susceptibility to oxidative metabolism (S-oxidation) and photoisomerization that researchers must mitigate during lead optimization.

Part 1: Mechanistic Stability Profile

Chemical Hydrolysis: The Sulfur Advantage

The core stability difference between benzisothiazole and benzisoxazole ethers lies in the electrophilicity of the C3 carbon.

- **Benzisoxazole Ethers (Oxygen Isostere):** The ring oxygen is highly electronegative, significantly polarizing the C=N bond. This makes the C3 position highly electrophilic. Under basic conditions, these derivatives frequently undergo Kemp elimination-type ring opening, leading to salicylonitrile or salicylhydroxamic acid derivatives rather than simple ether hydrolysis.
- **Benzisothiazole Ethers (Sulfur Scaffold):** Sulfur is less electronegative than oxygen, resulting in a less polarized C=N bond. Consequently, the C3 position is less susceptible to nucleophilic attack by water or hydroxide. When hydrolysis does occur, it typically proceeds via a tetrahedral intermediate that collapses to the stable lactam (1,2-benzisothiazol-3(2H)-one) without destroying the heterocyclic core.

Diagram 1: Comparative Degradation Pathways

The following diagram illustrates the divergent degradation pathways of the two isosteres under nucleophilic stress.



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Figure 1: Divergent degradation pathways. Benzisothiazoles tend to retain the ring structure (green path), while benzisoxazoles are prone to ring fission (red path).

Metabolic Stability: The Oxidative Liability

While chemically robust, the benzisothiazole sulfur atom is a "soft" nucleophile susceptible to biological oxidation.

- S-Oxidation: Cytochrome P450 enzymes (and FMOs) can oxidize the ring sulfur to the sulfoxide (1-oxide) and sulfone (1,1-dioxide). This changes the electronic character of the ring, often deactivating the ether linkage towards further metabolism but altering pharmacological potency.
- O-Dealkylation: Similar to other aryl ethers, the alkoxy group is subject to CYP-mediated O-dealkylation, yielding the benzisothiazolone core.

Part 2: Comparative Data Analysis

The following table summarizes the stability metrics derived from stress testing conditions standard in pre-formulation (e.g., ICH Q1A).

Table 1: Stability Comparison of C3-Ether Isosteres

Parameter	3-Ethoxy-1,2-benzisothiazole	3-Ethoxy-1,2-benzisoxazole	Mechanistic Driver
Acid Stability (pH 1.2)	High (h)	Moderate (h)	Protonation of ring N activates C3; S is a poorer H-bond acceptor than O.
Base Stability (pH 12)	Moderate (h)	Low (h)	Benzisoxazole undergoes rapid ring opening (Kemp elimination).
Oxidative Stress ()	Low (Forms S-oxide)	High (Ring O is inert)	Sulfur atom is easily oxidized to sulfoxide/sulfone.
Photostability	Moderate (Isomerizes)	High	Benzisothiazoles can photo-isomerize to benzothiazoles.
Metabolic Liability	S-Oxidation + O-Dealkylation	Reductive Ring Cleavage	S-oxidation is a unique metabolic handle for the thiazole ring.

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Key Insight: If your drug target requires high hydrolytic stability (e.g., oral formulation), the benzisothiazole is superior. If the target is sensitive to metabolic oxidation, the benzisoxazole may be preferred, provided the formulation pH is controlled.

Part 3: Experimental Protocols

To validate these profiles in your specific derivative, use the following self-validating protocols.

Protocol A: pH-Dependent Hydrolysis Kinetics

Objective: Determine pseudo-first-order rate constants (

) for ether hydrolysis.

- Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 10.0 using ionic strength adjusters (NaCl) to maintain M.
- Stock Solution: Dissolve test compound in acetonitrile (ACN) to 10 mM.
- Initiation: Spike stock into pre-warmed (37°C) buffer to a final concentration of 50 µM (0.5% ACN).
- Sampling:
 - Aliquot 200 µL at hours.
 - Quench: Immediately add 200 µL cold ACN containing Internal Standard (IS).
- Analysis: Analyze via HPLC-UV/Vis or LC-MS.
 - Self-Validation: Ensure mass balance >90% by summing the Area Under Curve (AUC) of the parent and the benzisothiazolone product. If mass balance is low, suspect ring opening (search for nitrile derivatives).

Protocol B: In Vitro Microsomal Stability

Objective: Differentiate between S-oxidation and O-dealkylation clearance.

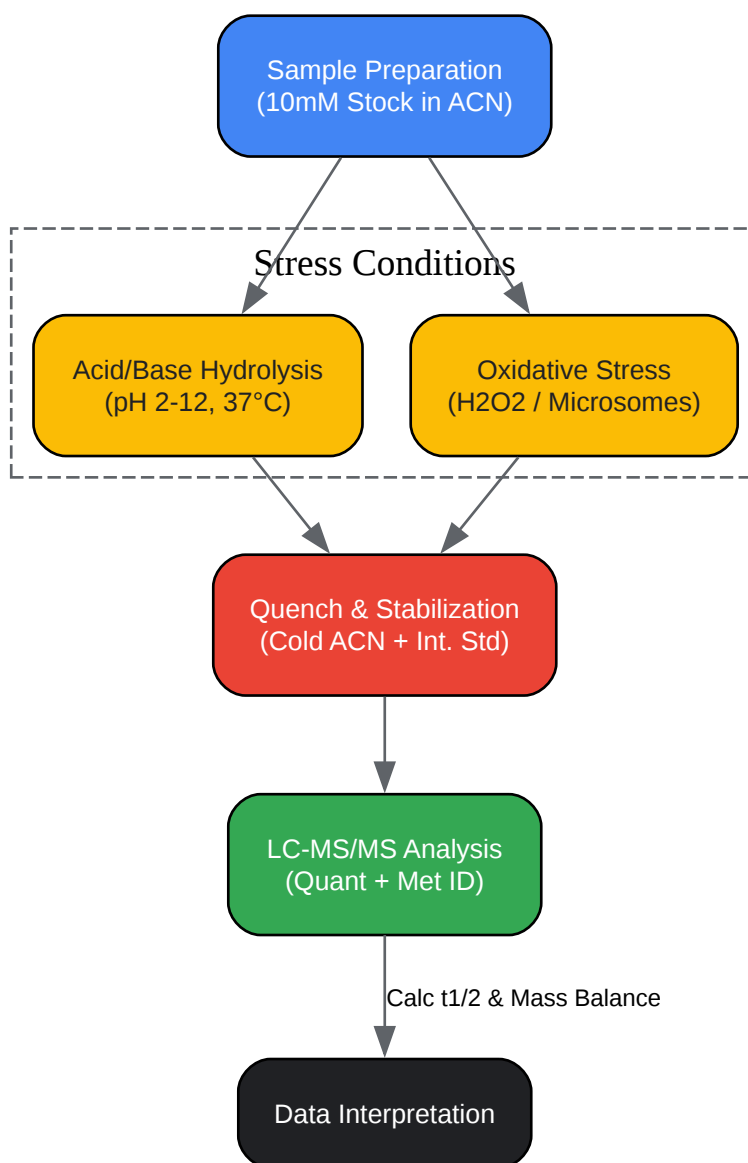
- System: Pooled Liver Microsomes (Human/Rat), 0.5 mg/mL protein.
- Reaction: Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.
- Start: Add NADPH-regenerating system (Mg

, Glucose-6-phosphate, G6PDH, NADP+).

- Monitoring: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold ACN.
- Metabolite ID: Use LC-MS/MS (Q-TOF or Orbitrap).
 - Marker for S-oxidation:[1] Parent Mass + 16 Da (Sulfoxide) or + 32 Da (Sulfone).
 - Marker for O-dealkylation: Loss of alkyl group mass (-14 Da for methyl, -28 Da for ethyl) + formation of lactam.

Diagram 2: Stability Testing Workflow

This workflow ensures rigorous data generation for regulatory filing.



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Figure 2: Standardized workflow for comparative stability assessment.

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